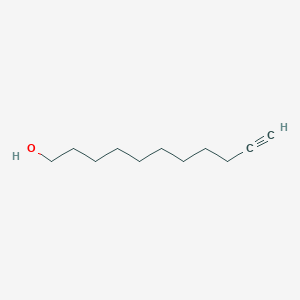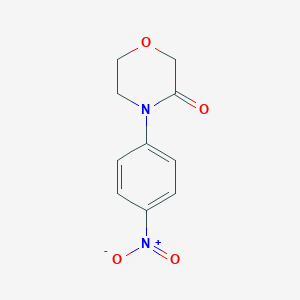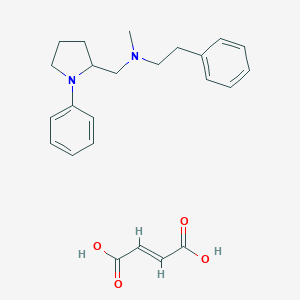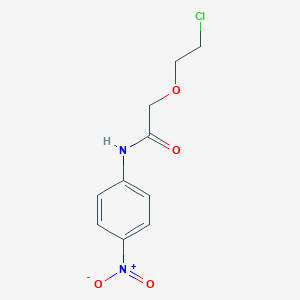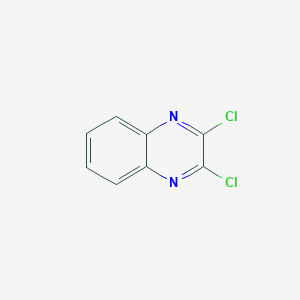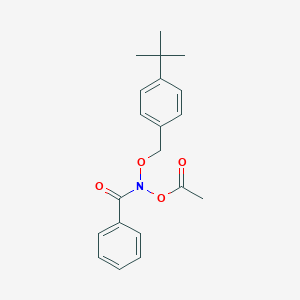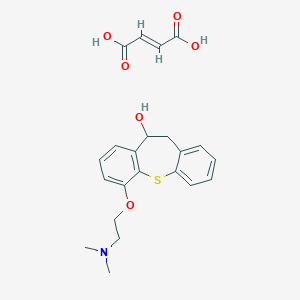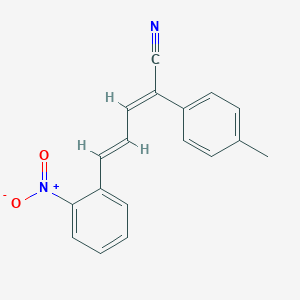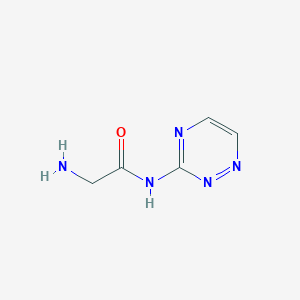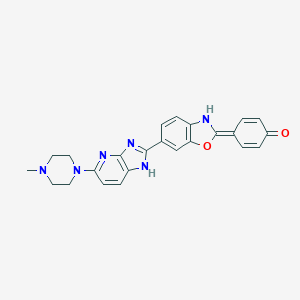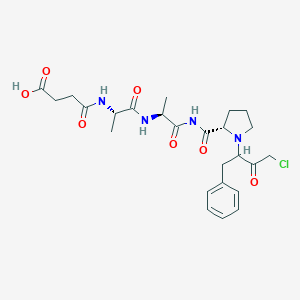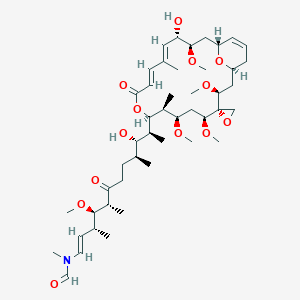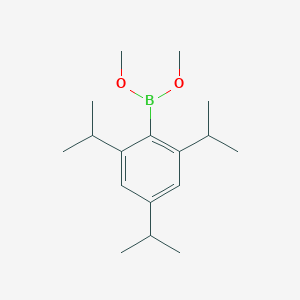
Dimethyl (2,4,6-triisopropylphenyl)boronate
Overview
Description
Dimethyl (2,4,6-triisopropylphenyl)boronate, also known as dimethoxy- [2,4,6-tri (propan-2-yl)phenyl]borane, is a chemical compound with the molecular formula C17H29BO2 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 29 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 . The Canonical SMILES representation is B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.2 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 freely rotating bonds . Its exact mass and monoisotopic mass are 276.2260603 g/mol . The topological polar surface area is 18.5 Ų . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 323.4±41.0 °C at 760 mmHg, and a flash point of 149.4±27.6 °C .
Scientific Research Applications
Synthesis and Characterization in Boron Neutron Capture Therapy
Dimethyl (2,4,6-triisopropylphenyl)boronate has been used in the synthesis of water-soluble boronated phthalocyanine for boron neutron capture therapy of cancer (Kahl & Li, 1996).
Potential as Lewis Acid-Lewis Base Bifunctional Catalysts
This compound has been involved in the preparation of potential bifunctional catalysts through reactions with borate esters (Giles et al., 2003).
Macrocycle Chemistry
It plays a role in macrocyclic chemistry, particularly in the creation of tetrameric macrocyclic compounds and dimeric boronates (Fárfan et al., 1999).
Imino Diels–Alder Reaction
Research has shown its use in the preparation of 3,4-dihydroquinolines and 1,2,3,6-tetrahydropyridines via the imino Diels–Alder reaction (Rodríguez et al., 2007).
In Lithium Battery Electrolytes
Novel boronate compounds, including this compound, have been synthesized for enhancing the conductivity in lithium battery electrolytes (Lee et al., 2002).
Hydroboration Catalyst
This compound has demonstrated its use as an efficient catalyst in the 1,2-hydroboration of unsaturated reagents (Lawson, Wilkins, & Melen, 2017).
Grignard Reaction
This compound has been synthesized through a one-pot Grignard reaction, offering insights into optimizing preparation reactions (Yan et al., 2011).
Saccharide Mass Spectrometry
It reacted stereospecifically with hydroxyl groups of saccharides in mass spectrometry studies, useful for identifying sugars (Yang & Chen, 1993).
Haloboration of Internal Alkynes
This boronate has been used in the haloboration of internal alkynes with boronium and borenium cations, leading to tetrasubstituted alkenes (Lawson et al., 2013).
Glucose Sensors
This compound has been part of the synthesis of new potential electrochemically active boronic acid-based glucose sensors (Norrild & Søtofte, 2002).
properties
IUPAC Name |
dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDHHDTSORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448949 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145434-22-6 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




